![molecular formula C17H16FN3 B14209221 3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- CAS No. 827322-97-4](/img/structure/B14209221.png)
3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- is a complex organic compound that features a pyridine ring substituted with a nitrile group and a piperidine ring attached to a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of a fluorinated pyridine derivative with a piperidine derivative. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) as catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting central nervous system disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an allosteric modulator, altering the conformation of a receptor to enhance or inhibit its function. The pathways involved often include signal transduction mechanisms that are crucial for cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-2-pyridinecarbonitrile: A pyridine derivative with similar structural features but different functional groups.
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Another pyridine derivative with multiple halogen substitutions.
3-Cyanopyridine: A simpler pyridine derivative with a nitrile group.
Uniqueness
3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- is unique due to the presence of both a fluorophenyl and a piperidinyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
827322-97-4 |
|---|---|
Molekularformel |
C17H16FN3 |
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
6-[3-(2-fluorophenyl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16FN3/c18-16-6-2-1-5-15(16)14-4-3-9-21(12-14)17-8-7-13(10-19)11-20-17/h1-2,5-8,11,14H,3-4,9,12H2 |
InChI-Schlüssel |
JXVPORXKPWCGNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C#N)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



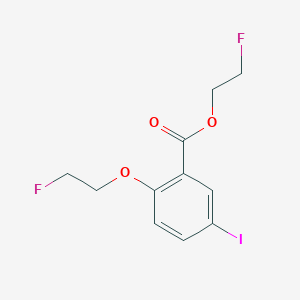
![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
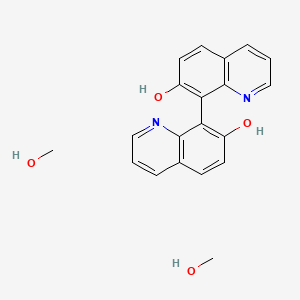
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
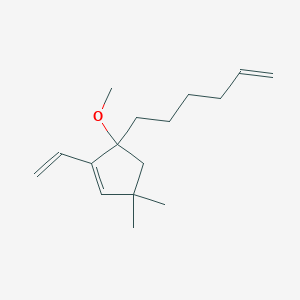
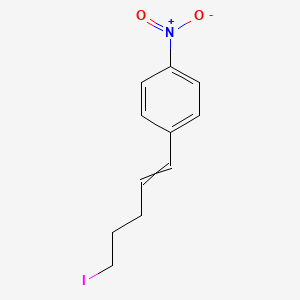
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
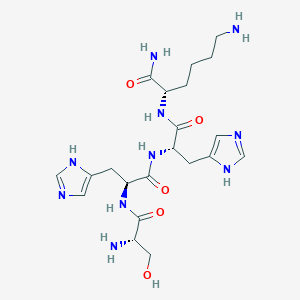
![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
![Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14209212.png)
![2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209213.png)
